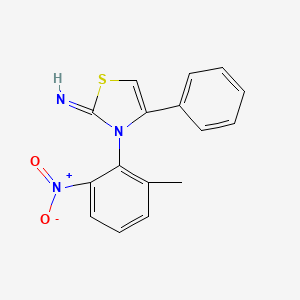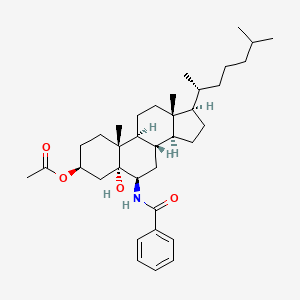
iodomanganese(1+);2-methylpropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iodomanganese(1+);2-methylpropane is a compound that combines the elements iodine, manganese, and 2-methylpropane
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of iodomanganese(1+);2-methylpropane typically involves the reaction of manganese with iodine in the presence of 2-methylpropane. This reaction can be carried out under controlled conditions to ensure the formation of the desired compound. The reaction conditions, such as temperature and pressure, are carefully monitored to optimize the yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using specialized equipment. The process may include steps such as purification and quality control to ensure that the final product meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
Iodomanganese(1+);2-methylpropane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of manganese.
Reduction: It can be reduced to lower oxidation states.
Substitution: The iodine atom can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of manganese, while substitution reactions may produce various halogenated derivatives .
Scientific Research Applications
Iodomanganese(1+);2-methylpropane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialized materials and chemicals
Mechanism of Action
The mechanism of action of iodomanganese(1+);2-methylpropane involves its interaction with molecular targets and pathways. The compound can act as a catalyst in various chemical reactions, facilitating the transformation of substrates into products. The specific pathways and targets depend on the nature of the reaction and the conditions under which it is carried out .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to iodomanganese(1+);2-methylpropane include other organomanganese compounds and halogenated alkanes, such as:
2-methylpropane (isobutane): A structural isomer of butane.
2-methylbutane: Another branched-chain alkane.
2,2-dimethylpropane: A highly branched alkane
Uniqueness
This compound is unique due to the presence of both manganese and iodine in its structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
62485-90-9 |
|---|---|
Molecular Formula |
C4H9IMn |
Molecular Weight |
238.96 g/mol |
IUPAC Name |
iodomanganese(1+);2-methylpropane |
InChI |
InChI=1S/C4H9.HI.Mn/c1-4(2)3;;/h1-3H3;1H;/q-1;;+2/p-1 |
InChI Key |
GPMWIQHSVPCJML-UHFFFAOYSA-M |
Canonical SMILES |
C[C-](C)C.[Mn+]I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


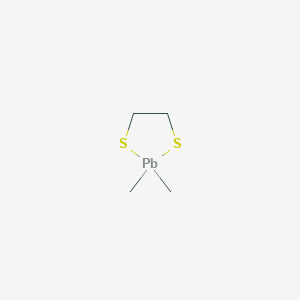
![4-[Bis(2-hydroxyethyl)amino]but-2-YN-1-YL octadecanoate](/img/structure/B14521466.png)
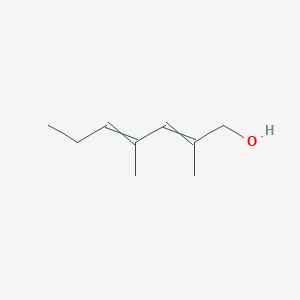
![N,N'-Bis[(4-methyl-1,3-benzothiazol-2-yl)]thiourea](/img/structure/B14521481.png)
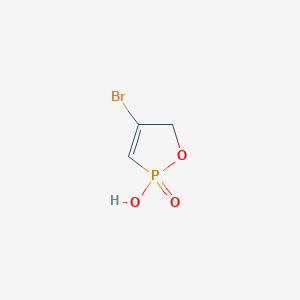
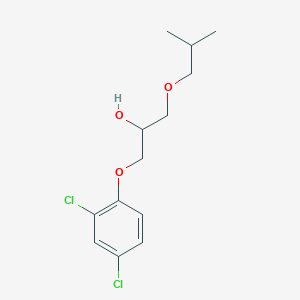
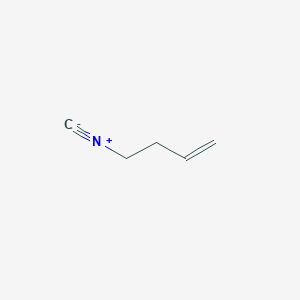
![1-(Hydroxymethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B14521511.png)
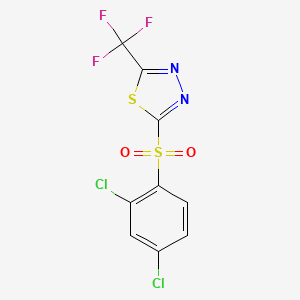
![4,4'-[(6-Butoxy-1,3,5-triazine-2,4-diyl)bis(oxy)]dibenzoic acid](/img/structure/B14521519.png)
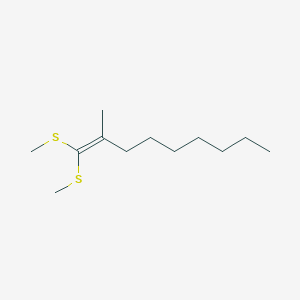
![Dipropan-2-yl [chloro(phenyl)methyl]phosphonate](/img/structure/B14521523.png)
